5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Description
5-(4-Nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a partially saturated pyridine ring. The 4-nitrophenyl substituent at position 5 introduces strong electron-withdrawing effects, influencing both electronic properties and biological interactions. This scaffold is a key pharmacophore in medicinal chemistry, with derivatives explored for antiproliferative, antimicrobial, and kinase inhibitory activities .
Properties
IUPAC Name |
5-(4-nitrophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-16(18)11-3-1-10(2-4-11)15-6-5-12-9(8-15)7-13-14-12/h1-4,7H,5-6,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKUGXAOKZUBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrazolo[4,3-c]pyridine compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of reduced pyrazolo[4,3-c]pyridine derivatives.
Substitution: Formation of substituted pyrazolo[4,3-c]pyridine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives based on tetrahydro-pyrazolo[4,3-c]pyridine were synthesized and evaluated for their inhibitory effects on c-Met kinase, which is implicated in various cancers. Notably, one derivative exhibited an IC50 value of 68 nM against c-Met and demonstrated selective inhibition over other tyrosine kinases, showcasing its therapeutic promise in targeted cancer therapy .
Antimicrobial Properties
The compound has also shown significant antimicrobial activity. Research indicates that derivatives within the pyrazolo[4,3-c]pyridine class can disrupt microbial cell membranes, inhibiting growth against various bacterial and fungal strains. For instance, in vitro assays determined the minimum inhibitory concentrations (MIC) required to inhibit microbial growth effectively .
Corrosion Inhibition
Another intriguing application is in the field of corrosion science. Pyrazolo[4,3-c]pyridine derivatives have been studied as potential corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to their ability to adsorb onto metal surfaces and form protective layers .
Table 1: Anticancer Activity of Derivatives
| Compound ID | Structure | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound 1 | Structure A | 68 | >50-fold |
| Compound 2 | Structure B | TBD | TBD |
| Compound 3 | Structure C | TBD | TBD |
Table 2: Antimicrobial Efficacy
| Compound ID | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | TBD |
| Compound B | S. aureus | TBD |
| Compound C | C. albicans | TBD |
Case Study 1: Targeting c-Met Kinase
In a study focused on cancer therapy, researchers designed a series of tetrahydro-pyrazolo[4,3-c]pyridine derivatives that were evaluated for their potency against c-Met kinase. Among these compounds, one showed remarkable selectivity and efficacy against cancer cell lines MKN45 and EBC-1, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Assays
A comprehensive evaluation of the antimicrobial properties of pyrazolo[4,3-c]pyridine derivatives was conducted against multiple bacterial strains. The results indicated that certain compounds effectively inhibited microbial growth at low concentrations, demonstrating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
2-(4-Fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 338791-54-1)
- Structure : Dual substitutions at positions 2 (4-fluorophenyl) and 5 (4-nitrophenyl).
- The nitro group at position 5 may synergize with fluorophenyl for kinase inhibition .
- Molecular Weight : 338.34 g/mol.
1-Benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide (Compound 3 in )
- Structure : Nitrophenyl carboxamide at position 5 and benzoyl at position 1.
- Activity : Exhibited potent inhibition of Mycobacterium tuberculosis pantothenate synthetase (IC₅₀ = 21.8 μM) and antimicrobial activity (MIC = 26.7 μM) .
- Key Feature : The nitro group enhances target binding, while the benzoyl moiety improves membrane permeability.
6-(4-Nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine (CAS 860784-83-4)
- Structure : Nitrophenyl at position 6 and phenyl at position 2; pyrazole fused at [3,4-c] instead of [4,3-c].
Metabolic Stability and Structural Optimization
- Central Core Modifications: 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine Core: Fluorine introduction at position 8 (in quinoline derivatives) or alkylation (e.g., methyl/ethyl groups) reduces N-glucuronidation and oxidation, enhancing metabolic stability . Hydroxyethyl Substituents: As in 3-(5-chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (), polar groups improve solubility but may increase susceptibility to phase II metabolism .
Antiproliferative and Kinase Inhibitory Activity
- Chlorophenyl and Methoxyphenyl Analogues: 7-(4-Chlorophenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine (): Demonstrated antiproliferative activity (melting point 226–227°C; Rf = 0.49). The chloro group enhances lipophilicity, favoring membrane penetration . 4-(4-Ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Polar hydroxyl group reduces cytotoxicity (melting point 199–200°C; Rf = 0.17), highlighting substituent effects on selectivity .
Structural and Conformational Analysis
- Crystal Structure Insights: In 3-(5-chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, the pyrazole-naphthalene dihedral angle (75.19°) and semi-chair conformation of the tetrahydro ring influence binding to kinase ATP pockets .
Comparative Data Table
*Calculated based on molecular formula C₁₂H₁₂N₄O₂.
Biological Activity
5-(4-Nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a member of the pyrazolo[4,3-c]pyridine class of compounds, which are recognized for their diverse biological activities. This compound's unique structure, characterized by a fused heterocyclic ring system, positions it as a potential candidate for various therapeutic applications. Recent research has highlighted its promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
- Molecular Formula : C16H15FN4O2
- Molecular Weight : 338.34 g/mol
- Boiling Point : Approximately 540.6 °C
- Density : About 1.39 g/cm³
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Compounds in the pyrazolo[4,3-c]pyridine family have shown effectiveness against various pathogens. For instance, derivatives have been noted for their ability to inhibit the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 26.7 mM .
- Anticancer Potential : Studies indicate that this compound may possess significant anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines by activating caspase pathways and modulating the expression of key proteins involved in cell survival and death .
- Anti-inflammatory Effects : Some derivatives have been identified as potent inhibitors of tumor necrosis factor-alpha (TNF-α), a critical mediator in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Inhibition of TNF-α : A study reported that certain tetrahydropyrido-pyrazoles exhibited strong inhibitory effects on TNF-α production in macrophages. This finding supports the potential use of these compounds in managing inflammatory conditions such as rheumatoid arthritis and other autoimmune disorders .
- Cytotoxicity Against Cancer Cells : In a comparative study involving various pyrazolo derivatives, this compound was shown to have a stronger cytotoxic effect than traditional chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved increased ROS production and modulation of apoptosis-related proteins such as p53 and Bax .
Interaction Studies
Research has employed various techniques to elucidate how this compound interacts with biological targets:
- Molecular Docking Studies : These studies have indicated favorable binding interactions between the compound and key enzymes involved in disease pathways.
- Cellular Assays : Various assays have been utilized to assess the compound's effects on cell viability and proliferation.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally similar compounds within the pyrazolo[4,3-c]pyridine class:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 3-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | C12H12FN3 | Lacks nitro group | Potential for different biological activities |
| Pyrazolo[4,3-b]pyridine | C10H8N4 | Simpler structure | Used in various medicinal chemistry applications |
| 5-(2-nitrophenyl)-4-methyl-4H-pyrazolo[3,4-b]quinoline | C15H12N4O2 | Contains quinoline moiety | Exhibits anticancer properties |
Q & A
Q. What spectroscopic techniques best characterize tautomeric forms in solution?
- Methods :
- ¹⁵N NMR : Detect tautomerism via nitrogen chemical shifts (e.g., δN = –120 ppm for pyrazole vs. –150 ppm for pyridine) .
- UV-Vis : Monitor λmax shifts in polar vs. nonpolar solvents (e.g., λmax = 320 nm in DMSO vs. 305 nm in hexane).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
